2-Butenoic acid, 4,4'-((dioctylstannylene)bis(oxy))bis(4-oxo-
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Overview
Description
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its reactivity and stability. The compound is characterized by the presence of dioctylstannylene groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) typically involves the reaction of dioctylstannylene with 2-butenoic acid derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The dioctylstannylene groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield stannic acid derivatives, while reduction can produce simpler organotin compounds. Substitution reactions can result in a wide range of functionalized stannylene compounds .
Scientific Research Applications
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) involves its interaction with various molecular targets. The dioctylstannylene groups can interact with nucleophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxo-)
- 2-Butenoic acid, 4,4’-((diisooctylstannylene)bis(oxy))bis(4-oxo-)
- 2-Butenoic acid, 4,4’-((dimethylstannylene)bis(oxy))bis(4-oxo-)
Uniqueness
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-) is unique due to its dioctylstannylene groups, which provide distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties .
Properties
CAS No. |
73003-70-0 |
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Molecular Formula |
C24H40O8Sn |
Molecular Weight |
575.3 g/mol |
IUPAC Name |
(E)-4-[[(E)-3-carboxyprop-2-enoyl]oxy-dioctylstannyl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C8H17.2C4H4O4.Sn/c2*1-3-5-7-8-6-4-2;2*5-3(6)1-2-4(7)8;/h2*1,3-8H2,2H3;2*1-2H,(H,5,6)(H,7,8);/q;;;;+2/p-2/b;;2*2-1+; |
InChI Key |
WNEDOMBPJDUQPS-VNKKNNBQSA-L |
Isomeric SMILES |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)O)(OC(=O)/C=C/C(=O)O)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |
Origin of Product |
United States |
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